Improved Solubility and Metabolic Clearance: LRRK2 Inhibitor Match-Pair Analysis
In a Merck-led optimization program for N-heteroaryl indazole LRRK2 kinase inhibitors, a direct match-pair analysis compared analogues bearing a 2-azabicyclo[2.1.1]hexane core (structurally analogous to the scaffold of 2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl methanol) against a comparator series lacking this bridged bicyclic system . The 2-aza-BCH-containing analogues exhibited substantially improved in vitro pharmacokinetic properties.
| Evidence Dimension | Solubility and metabolic clearance in LRRK2 inhibitor series |
|---|---|
| Target Compound Data | 2-Aza-BCH-containing LRRK2 inhibitor: Solubility = 158 µM; Intrinsic clearance (rat hepatocytes) = 14 µL/min/10⁶ cells |
| Comparator Or Baseline | Analogous inhibitor lacking 2-aza-BCH core: Solubility = 24 µM; Intrinsic clearance (rat hepatocytes) = 48 µL/min/10⁶ cells |
| Quantified Difference | 6.6-fold improvement in solubility; 3.4-fold reduction in intrinsic clearance |
| Conditions | Kinetic solubility assay (pH 7.4 PBS); rat hepatocyte intrinsic clearance assay |
Why This Matters
This quantifiable improvement in solubility and metabolic stability directly translates to enhanced oral bioavailability and reduced dosing frequency, critical decision factors in lead optimization and procurement of building blocks for CNS-targeted programs.
